molecular formula C21H26FN3O3S B2451186 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946266-56-4

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2451186
CAS RN: 946266-56-4
M. Wt: 419.52
InChI Key: XJOMTKLZPUSAMT-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, also known as FIIN-2, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. FGFRs play a crucial role in cell growth, differentiation, and survival, and their dysregulation has been implicated in various diseases, including cancer, skeletal disorders, and developmental abnormalities.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

The synthesis and evaluation of benzenesulfonamide derivatives, including those with fluorine substitutions, have demonstrated selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is pivotal for the development of anti-inflammatory agents with reduced gastrointestinal side effects. Specifically, the introduction of a fluorine atom has been shown to preserve COX-2 potency while enhancing selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Fluorophores for Zinc Detection

The study of zinc(II) specific fluorophores, including those modified by fluorine substitution, sheds light on the mechanisms of intracellular zinc detection. These fluorophores exhibit strong fluorescence upon binding to zinc ions, providing valuable tools for biological and medical research, especially in understanding zinc's role in cellular processes (Kimber et al., 2001).

Photodynamic Therapy for Cancer Treatment

New derivatives of benzenesulfonamide have been synthesized for use in photodynamic therapy (PDT), a treatment modality for cancer. These derivatives, when substituted on zinc phthalocyanine, exhibit high singlet oxygen quantum yield, making them potent photosensitizers for PDT. This application is significant for developing non-invasive treatments for cancer, exploiting the selective destruction of cancer cells via photo-induced reactive oxygen species (Pişkin et al., 2020).

Inhibition of Carbonic Anhydrases

The design and synthesis of novel ureido benzenesulfonamides, including triazine moieties, target carbonic anhydrase (CA) isoforms relevant to diseases like glaucoma, epilepsy, obesity, and cancer. These compounds have shown potent inhibition of CA, particularly the tumor-associated isoform CA IX, which is implicated in cancer's acid-base balance regulation. Such inhibitors hold promise for developing targeted cancer therapies (Lolak et al., 2019).

Antiproliferative Activity Against Cancer Cell Lines

Benzenesulfonylguanidine derivatives have been investigated for their ability to inhibit the growth of various human cancer cell lines. The design of these compounds incorporates pharmacophores like morpholine, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment. Certain modifications, such as the introduction of the 4-methylpiperazine ring, have resulted in potent growth inhibitors, underscoring the role of structural optimization in developing effective anticancer agents (Pogorzelska et al., 2017).

properties

IUPAC Name

4-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-24-9-8-17-14-16(2-7-20(17)24)21(25-10-12-28-13-11-25)15-23-29(26,27)19-5-3-18(22)4-6-19/h2-7,14,21,23H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOMTKLZPUSAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

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